Boc-glu-ochex

Übersicht

Beschreibung

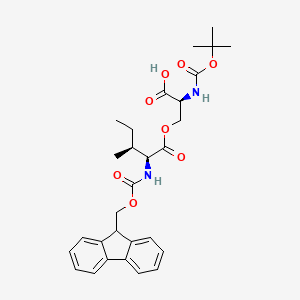

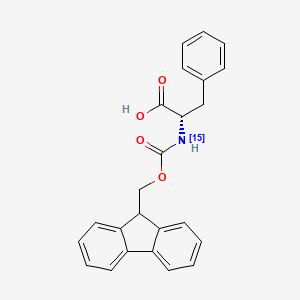

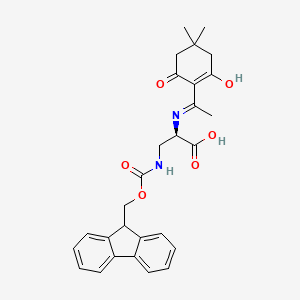

Boc-glu-ochex, also known as Boc-Gly-OCH2-CH2-OH, is an amino acid derivative that is widely used in the synthesis of peptides and proteins. It is a versatile reagent that is used in a variety of biochemical and medicinal applications.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Protection : Boc-Asp(OcHex) and Boc-Glu(OcHex) have been utilized in solid-phase peptide synthesis. The cyclohexyl ester (cHex) ester group in these compounds is stable to TFA, cleavable by HF, and effectively minimizes aspartimide formation and α,β-rearrangement of aspartyl peptides in acid and particularly in base (Tam et al., 1980).

Chiral Recognition and Molecular Imprinting : Boc-Glu(OcHex) has been used in creating molecularly imprinted polymeric membranes. These membranes, bearing tetrapeptide derivatives, show selectivity toward specific molecules, demonstrating potential in enantioselective electrodialysis and optical resolution of amino acids (Yoshikawa et al., 1997).

Synthesis of Human Epidermal Growth Factor (h-EGF) : Boc-Glu(OcHex) has been used in the synthesis of protected peptide derivatives as part of the classical solution synthesis of h-EGF. This demonstrates its utility in the synthesis of complex biological molecules (Shin et al., 1992).

Orthogonal Solid Phase Peptide Synthesis : In Boc chemistry, the use of N-cyclohexyloxycarbonyl (Choc) protection, which is compatible with Boc-Glu(OcHex), allows the assembly of cyclic lactam peptides and protected peptide fragments, highlighting its versatility in peptide synthesis (Mezö et al., 1998).

Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides : Boc-Glu(OcHex) has been used in the synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. This demonstrates its stability during peptide synthesis and its ability to be quantitatively cleaved without decarboxylation (Nishiuchi et al., 2009).

Brain-on-Chip (BoC) Biotechnology : While not directly related to Boc-Glu(OcHex), it's interesting to note the advancement in Brain-on-Chip technology, where BoC offers the advantage of in vitro reproduction of brain structures. This highlights the diversity of applications in biotechnology, though not directly involving Boc-Glu(OcHex) (Forró et al., 2021).

Wirkmechanismus

Target of Action

Boc-glu-ochex, also known as N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester , is primarily used in research to study the effects of protein interactions . It binds specifically to certain receptors, blocking ligand binding and preventing activation .

Mode of Action

The compound interacts with its targets by binding specifically to the receptor, thereby blocking ligand binding . This prevents the activation of the receptor, which can lead to changes in the cellular processes that the receptor is involved in .

Biochemical Pathways

Given its role as a peptide inhibitor, it’s likely that it influences the pathways related to the proteins it interacts with .

Pharmacokinetics

It’s worth noting that the compound is soluble in water at ambient temperatures , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it interacts with. By blocking ligand binding to certain receptors, it can prevent the activation of these receptors and subsequently alter the cellular processes they are involved in .

Eigenschaften

IUPAC Name |

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMNTVXXIJGMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Boc-Glu(OcHex) in the synthesis of the h-EGF fragment?

A1: Boc-Glu(OcHex) represents a specifically protected form of glutamic acid, a key amino acid within the 31-53 sequence of h-EGF. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, preventing unwanted side reactions during synthesis. The "OcHex" (O-cyclohexyl) group similarly protects the side chain carboxylic acid of glutamic acid. These protecting groups are crucial for ensuring that the amino acids link in the correct order and with the desired stereochemistry. []

Q2: How does the use of protected amino acids like Boc-Glu(OcHex) contribute to the overall efficiency of peptide synthesis?

A2: The use of protected amino acids like Boc-Glu(OcHex) is fundamental to solid-phase peptide synthesis. By selectively blocking reactive groups, these protecting groups prevent unwanted side reactions, ensuring that each amino acid couples only at the desired site. This significantly improves the efficiency and yield of the synthesis process, especially for longer and more complex peptides like the h-EGF fragment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)